5-bromo-2-chloro-4-(chloromethyl)pyridine
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Overview
Description
5-bromo-2-chloro-4-(chloromethyl)pyridine, often referred to as 5-BC-4-CMP, is an organochlorine compound used in the synthesis of various organic compounds. It is a versatile reagent that can be used for a variety of applications in research and laboratory settings.
Scientific Research Applications
5-BC-4-CMP is a versatile reagent that has a wide range of applications in scientific research. It is commonly used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridine, quinoline, and indole derivatives. Additionally, 5-BC-4-CMP can be used in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-BC-4-CMP is not well understood. However, it is thought to act as a protecting group by preventing unwanted side reactions and protecting the molecule from degradation. Additionally, it is believed to act as a catalyst for certain reactions, such as the formation of peptides and heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BC-4-CMP are not well understood. It is not known to be toxic or hazardous to humans or animals, and it is not known to have any adverse effects on the environment.
Advantages and Limitations for Lab Experiments
5-BC-4-CMP has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile reagent that can be used for a variety of applications in research and laboratory settings.
However, there are some limitations to using 5-BC-4-CMP in lab experiments. It is not very stable and can degrade quickly, which can lead to inaccurate results. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for 5-BC-4-CMP research. One potential direction is to explore its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Finally, research could be done to develop more stable derivatives of 5-BC-4-CMP that could be used in more challenging lab experiments.
Synthesis Methods
5-BC-4-CMP can be synthesized from a variety of starting materials, such as 2-chloro-4-methylpyridine, bromine, and sodium hydroxide. The reaction of the starting materials produces 5-BC-4-CMP in a two-step process. In the first step, 2-chloro-4-methylpyridine is reacted with bromine in the presence of sodium hydroxide to form 5-bromo-2-chloro-4-methylpyridine. In the second step, the 5-bromo-2-chloro-4-methylpyridine is reacted with chloromethyl methyl ether to form 5-BC-4-CMP.
properties
IUPAC Name |
5-bromo-2-chloro-4-(chloromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQWSSFGTXUUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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